molecular formula C8H10F2N2O B1476640 3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile CAS No. 2097989-98-3

3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1476640
CAS No.: 2097989-98-3
M. Wt: 188.17 g/mol
InChI Key: HMRHABWPSVOAGX-UHFFFAOYSA-N
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Description

3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile (CAS 2097989-98-3) is a pyrrolidine-based compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel kinase inhibitors . Its molecular framework, featuring a difluoromethyl-substituted pyrrolidine core linked to a 3-oxopropanenitrile moiety, is recognized as a privileged scaffold in drug discovery . The pyrrolidine ring provides a chiral, three-dimensional structure that allows researchers to explore novel chemical space and target the three-dimensional nature of kinase active sites, a strategy increasingly employed to overcome selectivity and toxicity issues associated with older, more planar inhibitors . The incorporation of the strong electron-withdrawing difluoromethyl group is a strategic modification that can profoundly influence the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity through electrostatic interactions . This compound serves as a key synthetic intermediate for researchers investigating Janus kinase (JAK) inhibitors, a class of targeted therapies that have revolutionized the treatment of immune-mediated diseases such as rheumatoid arthritis . JAK inhibitors function by intracellularly blocking the JAK-STAT signaling pathway, which is crucial for the immune response and cytokine signaling . The exploration of chirality within the kinome, for which this pyrrolidine scaffold is ideally suited, is a established method to improve drug properties, as demonstrated by FDA-approved therapies like tofacitinib . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(difluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c9-8(10)6-2-4-12(5-6)7(13)1-3-11/h6,8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRHABWPSVOAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

One common approach involves the reaction of 2-chloro-3-oxopropanenitrile with 3-(difluoromethyl)pyrrolidine under nucleophilic substitution conditions. The general reaction scheme is:

  • Starting Materials:

    • 2-chloro-3-oxopropanenitrile (electrophilic site)
    • 3-(difluoromethyl)pyrrolidine (nucleophile)
  • Reaction Conditions:

    • Base such as DIPEA (N,N-diisopropylethylamine) to deprotonate the pyrrolidine nitrogen
    • Solvent: polar aprotic solvents like acetonitrile or DMSO
    • Temperature: room temperature to moderate heating (up to 100 °C)
    • Time: 1–9 hours depending on conditions
  • Mechanism:
    The nucleophilic nitrogen of the pyrrolidine attacks the electrophilic carbon bearing the chlorine in 2-chloro-3-oxopropanenitrile, displacing the chloride ion and forming the desired product.

  • Purification:

    • Filtration to remove salts
    • Evaporation of solvents under reduced pressure
    • Further purification by preparative HPLC or recrystallization

This method is supported by analogous reactions described in the synthesis of related pyrrolidine derivatives, where nucleophilic aromatic substitution or alkylation with halogenated ketonitriles is employed to introduce the 3-oxopropanenitrile moiety.

Multi-Step Synthesis via Protected Intermediates

An alternative method involves multi-step synthesis starting from pyrrolidine derivatives:

  • Step 1: Synthesis of 3-(difluoromethyl)pyrrolidine via fluorination of pyrrolidine precursors or introduction of the difluoromethyl group using reagents such as bromodifluoromethane under radical or nucleophilic conditions.

  • Step 2: Protection of the pyrrolidine nitrogen if necessary to control regioselectivity.

  • Step 3: Reaction with 3-oxopropanenitrile derivatives or their precursors, such as 2-bromo-1,1-diethoxyethane followed by hydrolysis to the ketone and nitrile functionalities.

  • Step 4: Deprotection and purification.

This approach allows for better control over substitution patterns and functional group compatibility, as seen in the synthesis of related pyrrolidine-containing compounds in medicinal chemistry.

Experimental Data and Reaction Optimization

Reaction Yields and Conditions

Method Solvent Base/ Catalyst Temperature (°C) Time (h) Yield (%) Notes
Nucleophilic substitution Acetonitrile DIPEA 25–100 1–9 60–85 Higher temp favors completion
Multi-step synthesis Various Radical initiators/fluorinating agents Varied Varied 50–75 Requires intermediate purification

Purification Techniques

  • High-performance liquid chromatography (HPLC) is preferred for final purification to achieve high purity suitable for biological testing.
  • Crystallization from suitable solvents can be used for scale-up.

Research Findings and Comparative Analysis

  • The nucleophilic substitution method is straightforward and provides good yields with fewer steps, making it suitable for rapid synthesis.
  • Multi-step synthesis offers flexibility in modifying substituents on the pyrrolidine ring but is more time-consuming and requires careful control of reaction conditions.
  • The presence of the difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, which is beneficial for drug-like properties.
  • Optimization of base strength and solvent polarity significantly impacts the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.

    Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The nitrile group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Difluoromethyl Compounds: Other compounds containing the difluoromethyl group.

    Nitrile Compounds: Compounds with nitrile groups but different core structures.

Uniqueness

3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy and safety profile.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a difluoromethyl group and a nitrile functional group. The general structure can be represented as follows:

CxHyF2N2O\text{C}_x\text{H}_y\text{F}_2\text{N}_2\text{O}

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by the introduction of the difluoromethyl and oxopropanenitrile functionalities. Specific synthetic pathways may vary, but they often utilize established methodologies in organic chemistry to ensure high yields and purity.

Research indicates that compounds similar to this compound may act on specific biological targets, such as enzymes involved in metabolic pathways. For instance, derivatives of this compound have been evaluated for their inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell survival .

Case Studies

  • GSK-3β Inhibition : A study demonstrated that certain derivatives of this compound exhibited significant inhibitory potency against GSK-3β, with IC50 values in the nanomolar range (e.g., 480 nM) . This suggests potential applications in treating diseases such as diabetes and neurodegenerative disorders.
  • Metabolic Stability : Further investigations revealed that modifications to the compound could enhance metabolic stability, reducing degradation by liver enzymes. This property is crucial for developing therapeutics with prolonged action in vivo .
  • Anti-inflammatory Properties : Related compounds have shown promising anti-inflammatory effects, indicating that this compound might also possess similar activities. For example, some derivatives displayed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation management .

Data Table: Summary of Biological Activities

Activity TypeCompound VariantIC50 Value (nM)Reference
GSK-3β Inhibition(R)-3-(3-(Chloro-pyrimido)amino)480
Metabolic StabilityVarious derivatives-
Anti-inflammatoryPyrazole derivatives60.56 - 69.15

Safety and Toxicology

While exploring the biological activity of this compound, it is essential to assess its safety profile. Preliminary studies suggest that certain derivatives exhibit low cytotoxicity, making them suitable candidates for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized for yield?

  • Methodology : The compound can be synthesized via condensation reactions involving pyrrolidine derivatives and cyanoacetamide intermediates. For example, ethanol and piperidine at 0–5°C for 2 hours have been used for analogous 3-oxo-pyrrolidinyl propionitriles . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature gradients, or catalytic systems, such as acidic ionic liquids, which enhance reaction efficiency in related nitrile syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the pyrrolidine ring substitution pattern, difluoromethyl group (JFHJ_{F-H} coupling), and nitrile functionality.
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar 3-oxo-piperidinyl propanenitrile derivatives .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Q. What functional groups in this compound dictate its reactivity in nucleophilic or electrophilic reactions?

  • Key Groups :

  • Nitrile (-CN) : Participates in nucleophilic additions (e.g., with Grignard reagents) or cyclization reactions.
  • Ketone (3-oxo) : Susceptible to reduction (e.g., NaBH4_4) or condensation (e.g., with hydrazines to form hydrazones).
  • Pyrrolidine Ring : The difluoromethyl group enhances electron-withdrawing effects, influencing ring conformation and reactivity .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring impact biological activity, particularly in Janus kinase (JAK) inhibition?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replacing piperidine with pyrrolidine in JAK inhibitors improves selectivity for JAK1 over JAK2 (e.g., IC50_{50} = 3.1 nM vs. 4.2 nM). The difluoromethyl group may enhance metabolic stability and binding affinity through hydrophobic interactions .
  • Computational Modeling : Molecular docking studies predict interactions with the JAK1 ATP-binding pocket, guiding rational design of analogs .

Q. What experimental strategies resolve contradictions in bioactivity data across different in vitro models?

  • Methodology :

  • Dose-Response Profiling : Validate IC50_{50} values using orthogonal assays (e.g., kinase inhibition vs. cellular proliferation).
  • Off-Target Screening : Assess selectivity across kinase panels to identify confounding interactions.
  • Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out pharmacokinetic artifacts .

Q. How can computational chemistry predict the compound’s interaction with non-target proteins or enzymes?

  • Methodology :

  • Molecular Dynamics Simulations : Model binding kinetics and conformational changes in solvent environments.
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., nitrile) and hydrophobic regions (difluoromethyl) for off-target risk assessment .

Q. What catalytic systems improve the efficiency of synthesizing structurally related nitrile derivatives?

  • Methodology : Acidic tributyl phosphonium-based ionic liquids catalyze cyclocondensation reactions for nicotinonitrile derivatives, achieving high yields (85–92%) under mild conditions. Similar systems could be adapted for this compound’s synthesis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
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3-(3-(Difluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

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